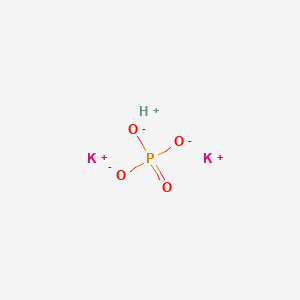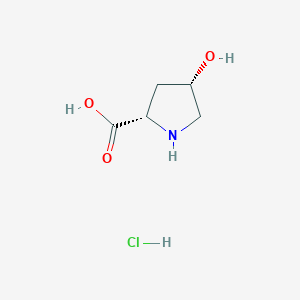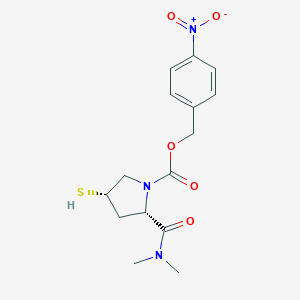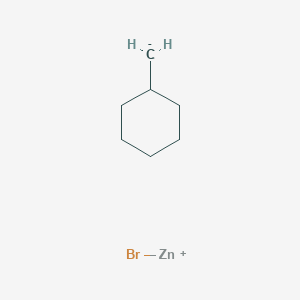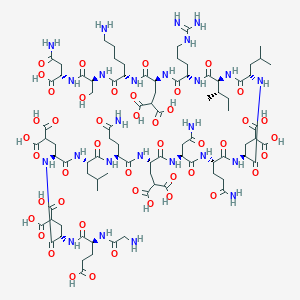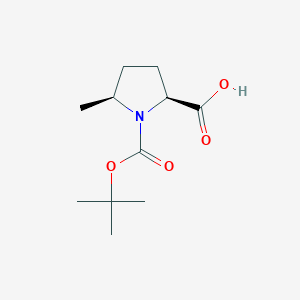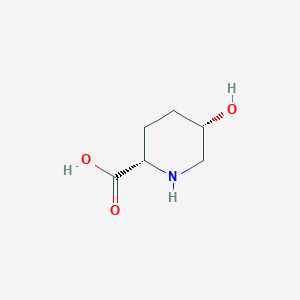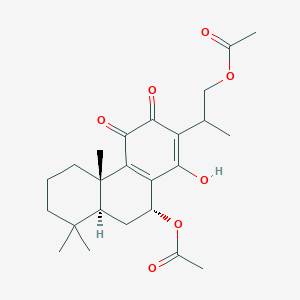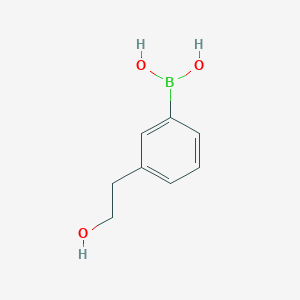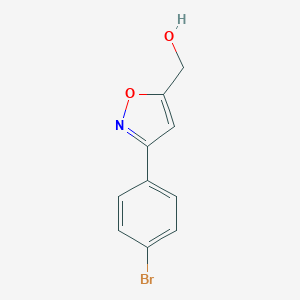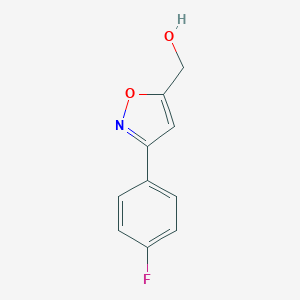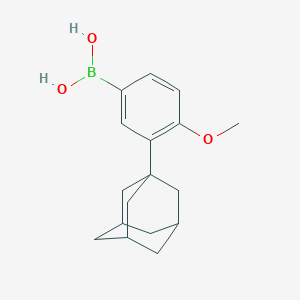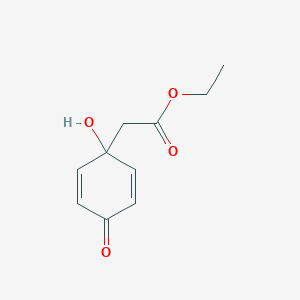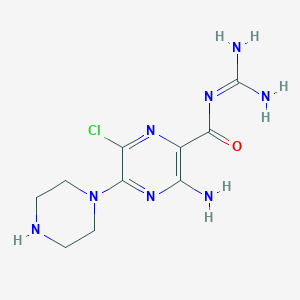
N(5)-Piperazine-amiloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(5)-Piperazine-amiloride, also known as PPA, is a small molecule inhibitor that has been extensively used in scientific research. It is a derivative of amiloride, a potassium-sparing diuretic drug, and has been found to have a wide range of applications in various fields of research.
Mecanismo De Acción
N(5)-Piperazine-amiloride works by inhibiting the activity of various ion channels and transporters. It has been found to bind to the extracellular domain of ASICs, thereby inhibiting their activity. N(5)-Piperazine-amiloride also inhibits the activity of NHE by binding to the cytoplasmic domain of the transporter. The inhibition of these ion channels and transporters leads to a decrease in the intracellular concentration of protons and sodium ions, which in turn affects various physiological processes.
Efectos Bioquímicos Y Fisiológicos
N(5)-Piperazine-amiloride has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of ASICs, which are involved in pain perception and neurodegenerative diseases. N(5)-Piperazine-amiloride has also been found to inhibit the activity of NHE, which is involved in regulating intracellular pH. Additionally, N(5)-Piperazine-amiloride has been found to affect various physiological processes, including cell migration, cell proliferation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N(5)-Piperazine-amiloride has several advantages for lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and use in experiments. It has also been extensively studied and has a well-established mechanism of action. However, N(5)-Piperazine-amiloride also has some limitations. It has been found to have off-target effects, which can lead to unintended consequences in experiments. Additionally, N(5)-Piperazine-amiloride has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of N(5)-Piperazine-amiloride. One area of research is the development of more specific and potent inhibitors of ASICs and NHE. Another area of research is the study of the role of N(5)-Piperazine-amiloride in various physiological processes, including cell migration, cell proliferation, and apoptosis. Additionally, the use of N(5)-Piperazine-amiloride in drug development for the treatment of pain and neurodegenerative diseases is an area of active research. Overall, the study of N(5)-Piperazine-amiloride has the potential to lead to a better understanding of ion channels and transporters and their role in various physiological processes.
Métodos De Síntesis
N(5)-Piperazine-amiloride can be synthesized from amiloride through a simple reaction with piperazine. The reaction involves the addition of piperazine to the amiloride molecule, which results in the formation of N(5)-Piperazine-amiloride. The synthesis of N(5)-Piperazine-amiloride is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N(5)-Piperazine-amiloride has been extensively used in scientific research as an inhibitor of various ion channels and transporters. It has been found to be effective in inhibiting the activity of acid-sensing ion channels (ASICs), which are involved in pain perception and neurodegenerative diseases. N(5)-Piperazine-amiloride has also been found to inhibit the activity of the sodium-proton exchanger (NHE), which is involved in regulating intracellular pH. Additionally, N(5)-Piperazine-amiloride has been used to study the role of various ion channels and transporters in various physiological processes, including cell migration, cell proliferation, and apoptosis.
Propiedades
Número CAS |
127628-91-5 |
|---|---|
Nombre del producto |
N(5)-Piperazine-amiloride |
Fórmula molecular |
C10H15ClN8O |
Peso molecular |
298.73 g/mol |
Nombre IUPAC |
3-amino-6-chloro-N-(diaminomethylidene)-5-piperazin-1-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C10H15ClN8O/c11-6-8(19-3-1-15-2-4-19)17-7(12)5(16-6)9(20)18-10(13)14/h15H,1-4H2,(H2,12,17)(H4,13,14,18,20) |
Clave InChI |
OJANHPFPUXFRED-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
SMILES canónico |
C1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |
Otros números CAS |
127628-91-5 |
Sinónimos |
5-PZA N(5)-piperazine-amiloride N(5)-piperazinylamiloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



